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Seviteronel vs. Other Agents: Safety and Efficacy
Profile

The table below summarizes the safety and activity data for seviteromel from Phase I clinical trials,

alongside common adverse events associated with other relevant drugs for context.

Serious
Adverse Recommended
Most Common Adverse Reported
Agent Events Phase 2 Dose . .
Events (AEs) Clinical Activity
(SAEs) & (RP2D)
DLTs
Seviteronel Fatigue (71%), Dizziness No DLTs 600 mg once Not the primary
(in men with (52%), Blurred vision (38%), observed up daily focus of this
CRPC) [1] Dysgeusia (33% - taste to 750 mg early trial;
disorder). Mostly Grade 1-2.  once dalily. activity was

assessed as a
secondary
objective [1].
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Agent

Seviteronel
(in women
with breast
cancer) [2] [3]

Abiraterone
Acetate (in
men with
mCRPC) [4]

Enzalutamide
(as
referenced)

5]

Most Common Adverse
Events (AEs)

Tremor (42%), Nausea
(42%), Vomiting (37%),
Fatigue (37%). Mostly
Grade 1-2.

Musculoskeletal/connective
tissue disorders, Anemia,
Back pain, Hypertension,
Fatigue, Hypokalemia [4].

Preclinical study; safety
profile not detailed in these
results.

Serious
Adverse
Events
(SAESs) &
DLTs

DLTs
occurred:
G3
confusional
state (750
mg), G3
mental status
change & G3
delirium (600
mg). No DLTs
at 450 mg.

More Grade
3/4 AEs and
deaths
occurred in
the standard-
of-care group
compared to
the
abiraterone

group [4].

Preclinical
study; not
assessed.

Recommended
Phase 2 Dose
(RP2D)

450 mg once
daily

N/A (Approved
drug)

N/A (Approved
drug)

Reported
Clinical Activity

CBR16/24: 4 of
7 pts at RP2D
(450 mg) had
clinical benefit at
16 or 24 weeks.
No objective
tumor responses

[2].

N/A

Preclinical data
showed it
radiosensitized
AR+ TNBC cells

[5].

Detailed Experimental Protocols and Key Findings
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To ensure reproducibility, here is a detailed overview of the methodologies from the key seviteronel clinical

trials.

Phase | Study in Men with Castration-Resistant Prostate Cancer
(CRPC) [1]

e Objective: Primary: Establish safety, tolerability, and maximum tolerated dose (MTD). Secondary:
Assess pharmacokinetics, PSA levels, and tumor response.

¢ Study Design: Open-label, dose-escalation.

e Dosing: Seviteronel was administered once daily at 600 mg (with dose titration), 750 mg, and 900
mg (without titration) in 28-day cycles.

e Patient Population: 21 chemotherapy-naive men with CRPC, the majority of whom had progressed
on prior abiraterone or enzalutamide.

¢ Key Safety Findings: The study did not observe any dose-limiting toxicities (DLTs) through the 750
mg dose. Most AEs were Grade 1 or 2, and common AEs like dizziness and blurred vision often
improved with dose reduction or interruption. The 600 mg dose was selected as the RP2D.

Phase | Study in Women with Breast Cancer [2] [3]

¢ Objective: Primary: Determine safety, tolerability, and MTD. Secondary: Describe pharmacokinetics
in women and estimate initial activity via clinical benefit rate (CBR).

¢ Study Design: Open-label, dose de-escalation.

e Dosing: Seviteronel was administered in de-escalating cohorts of 750 mg, 600 mg, and 450 mg
once daily after DLTs were observed at higher doses.

e Patient Population: 19 women with locally advanced or metastatic ER+ breast cancer or triple-
negative breast cancer (TNBC).

o Key Safety Findings: DLTs involving central nervous system effects (confusional state, delirium)
were observed at 750 mg and 600 mg doses. No DLTs were found at 450 mg, establishing it as the
RP2D.

o Key Efficacy Findings: Clinical benefit, defined as stable disease or better, was observed in 2 TNBC
patients at 16 weeks and 2 ER+ patients at 24 weeks at the RP2D.

Mechanism of Action and Signaling Pathway
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Seviteronel has a dual mechanism of action, which distinguishes it from some other hormonal therapies [2]

[5]:

e CYP17 Lyase Inhibition: It selectively inhibits the CYP17A1 enzyme, specifically blocking its 17,20-
lyase activity. This crucial step disrupts the synthesis of androgens (like DHEA and androstenedione)
downstream from pregnenolone.

e Androgen Receptor Antagonism: It acts as a competitive antagonist of the androgen receptor (AR),
binding to it and preventing its activation by androgens, even some mutated forms of the receptor.

The diagram below illustrates where seviteronel acts in the androgen synthesis pathway and on the AR itself.
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Key Differentiators and Considerations for Researchers
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e Dual Mechanism: Seviteronel's combination of CYP17 lyase inhibition and direct AR antagonism in
a single molecule is a key differentiator from agents like abiraterone (primarily a CYP17 inhibitor) or
enzalutamide (primarily an AR antagonist) [2] [5].

¢ Tolerability and Dosing: The safety profile is characterized by neurologic (dizziness, tremor) and
gastrointestinal events, which are distinct from the mineralocorticoid-related AEs (hypertension,
hypokalemia) common with abiraterone or the musculoskeletal issues reported with AR inhibitors [1]
[2] [4]. The RP2D differs by sex and cancer type (600 mg for men with CRPC, 450 mg for women with
breast cancer), highlighting the importance of context in trial design [1] [2].

¢ Potential in Combination Therapy: Preclinical evidence suggests seviteronel may have a
radiosensitizing effect in AR-positive triple-negative breast cancer models, indicating its potential
utility in combination with radiation therapy [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b548885#seviteronel-safety-profile-comparison-other-cyp17-

inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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